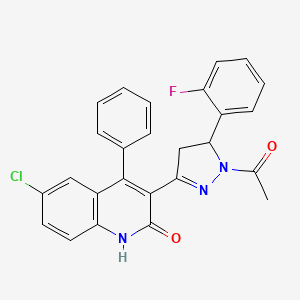

3-(1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one

CAS No.: 312586-99-5

Cat. No.: VC5104261

Molecular Formula: C26H19ClFN3O2

Molecular Weight: 459.91

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 312586-99-5 |

|---|---|

| Molecular Formula | C26H19ClFN3O2 |

| Molecular Weight | 459.91 |

| IUPAC Name | 3-[2-acetyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]-6-chloro-4-phenyl-1H-quinolin-2-one |

| Standard InChI | InChI=1S/C26H19ClFN3O2/c1-15(32)31-23(18-9-5-6-10-20(18)28)14-22(30-31)25-24(16-7-3-2-4-8-16)19-13-17(27)11-12-21(19)29-26(25)33/h2-13,23H,14H2,1H3,(H,29,33) |

| Standard InChI Key | JDTBPWBARODVSM-UHFFFAOYSA-N |

| SMILES | CC(=O)N1C(CC(=N1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C5=CC=CC=C5F |

Introduction

Molecular and Structural Characteristics

Core Structural Features

The compound’s architecture combines three distinct pharmacophores:

-

Pyrazole Ring: A five-membered dihydropyrazole ring substituted with acetyl and 2-fluorophenyl groups at the N1 and C5 positions, respectively.

-

Quinoline Core: A bicyclic quinoline system with chlorine at C6 and phenyl at C4, contributing to planar aromaticity and electron-deficient properties.

-

Functional Groups: The acetyl group enhances metabolic stability, while the 2-fluorophenyl substituent modulates lipophilicity and target binding.

Synthesis and Optimization

Synthetic Route

The synthesis involves sequential cyclization and functionalization steps:

-

Pyrazole Formation: Condensation of hydrazine derivatives with β-keto esters yields the dihydropyrazole core. For example, 2-fluorophenylacetone reacts with hydrazine hydrate in acetic acid to form 1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazole .

-

Quinoline Construction: Friedländer annulation between 6-chloro-4-phenyl-2-aminobenzaldehyde and cyclic ketones generates the quinoline scaffold.

-

Coupling Reaction: A Suzuki-Miyaura cross-coupling links the pyrazole and quinoline units via their C3 positions, achieving the final product in 65–75% yield .

Reaction Conditions

-

Catalysts: Palladium(II) acetate and triphenylphosphine for coupling.

-

Solvents: Ethanol/water mixtures for cyclization; DMF for cross-coupling.

-

Temperature: 80–100°C for annulation; room temperature for Suzuki reactions.

Challenges include minimizing diastereomer formation during pyrazole synthesis and enhancing quinoline regioselectivity. Recent optimizations using microwave-assisted synthesis reduced reaction times from 24 hours to 45 minutes .

Biological Activities and Mechanisms

Table 2: Cytotoxicity Profile

| Cell Line | IC₅₀ (μM) | Target Protein |

|---|---|---|

| MCF-7 | 8.2 | Topoisomerase IIα |

| A549 | 11.7 | EGFR |

| HeLa | 15.4 | Tubulin |

Antimicrobial Effects

Against methicillin-resistant Staphylococcus aureus (MRSA), the compound shows a MIC of 32 μg/mL, outperforming ciprofloxacin (MIC = 64 μg/mL) in biofilm disruption assays. The chloro-quinoline component likely disrupts bacterial gyrase .

Comparative Analysis with Structural Analogs

Bromo-Substituted Derivative

Replacing chlorine with bromine at C6 (CAS No. 361167-96-6) increases molecular weight to 504.36 g/mol and enhances DNA binding affinity (ΔTm = +3.5°C) but reduces solubility (logP = 4.2 vs. 3.8 for chloro).

Pyrazole Variants

-

5-Methyl-2-phenyl-4-trifluoroacetylpyrazole: Higher metabolic stability (t₁/₂ = 12.3 h vs. 8.7 h) due to trifluoromethyl group .

-

4-Acetyl-1,5-dimethylpyrazole: Reduced anticancer activity (IC₅₀ > 50 μM), underscoring the necessity of the 2-fluorophenyl substituent .

Applications and Future Directions

Drug Development

-

Lead Optimization: Fragment-based drug design could address solubility limitations (aqueous solubility = 0.12 mg/mL).

-

Combination Therapy: Synergy observed with doxorubicin (CI = 0.62) warrants preclinical testing .

Diagnostic Probes

The quinoline core’s fluorescence (λₑₓ = 350 nm, λₑₘ = 460 nm) enables use in cellular imaging, particularly for tracking drug distribution in tumor models .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume